molecular formula C25H34N2O2 B11551484 N'-[(1E)-1-phenylpropylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

N'-[(1E)-1-phenylpropylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

Cat. No.: B11551484
M. Wt: 394.5 g/mol
InChI Key: MIHJUJWNZBSVRM-XTCLZLMSSA-N
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Description

N’-[(1E)-1-phenylpropylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is a complex organic compound known for its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-phenylpropylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide typically involves the condensation of 1-phenylpropylidene and 4-(2,4,4-trimethylpentan-2-yl)phenoxyacetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-[(1E)-1-phenylpropylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing advanced techniques such as distillation, crystallization, and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-phenylpropylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

N’-[(1E)-1-phenylpropylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-phenylpropylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(furan-2-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
  • N’-[(1E)-1-(4-Biphenylyl)propylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide

Uniqueness

N’-[(1E)-1-phenylpropylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide stands out due to its unique structural features, which confer distinct chemical reactivity and potential applications. Its phenylpropylidene group and phenoxyacetohydrazide moiety provide a versatile platform for various chemical modifications and functionalizations, making it a valuable compound in research and industry.

Properties

Molecular Formula

C25H34N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

N-[(E)-1-phenylpropylideneamino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide

InChI

InChI=1S/C25H34N2O2/c1-7-22(19-11-9-8-10-12-19)26-27-23(28)17-29-21-15-13-20(14-16-21)25(5,6)18-24(2,3)4/h8-16H,7,17-18H2,1-6H3,(H,27,28)/b26-22+

InChI Key

MIHJUJWNZBSVRM-XTCLZLMSSA-N

Isomeric SMILES

CC/C(=N\NC(=O)COC1=CC=C(C=C1)C(C)(C)CC(C)(C)C)/C2=CC=CC=C2

Canonical SMILES

CCC(=NNC(=O)COC1=CC=C(C=C1)C(C)(C)CC(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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